6-Chloro-4-methyldeca-2,5-diene
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Overview
Description
6-Chloro-4-methyldeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and a methyl group attached to a deca-diene structure. This compound is part of the conjugated diene family, which is known for its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-methyldeca-2,5-diene can be achieved through various methods, including:
Dehydrohalogenation of Organohalides: This method involves the elimination of hydrogen halide (HX) from an allylic halide using a strong base.
Dehydration of Alcohols: This method involves the removal of water from alcohols under acidic conditions.
Industrial Production Methods
Industrial production of conjugated dienes like this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-methyldeca-2,5-diene undergoes several types of chemical reactions, including:
Diels-Alder Reaction: This reaction involves the cycloaddition of a conjugated diene with a dienophile to form a six-membered ring.
Electrophilic Addition: This reaction involves the addition of electrophiles to the double bonds of the diene.
Common Reagents and Conditions
Diels-Alder Reaction: Typically requires a conjugated diene and a dienophile, often under thermal conditions.
Electrophilic Addition: Common reagents include halogens (e.g., Br2) and hydrogen halides (e.g., HCl).
Major Products Formed
Diels-Alder Reaction: Produces cyclohexene derivatives.
Electrophilic Addition: Produces halogenated alkenes and alkanes.
Scientific Research Applications
6-Chloro-4-methyldeca-2,5-diene has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Chloro-4-methyldeca-2,5-diene involves its reactivity as a conjugated diene. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component . The molecular targets and pathways involved depend on the specific reaction and conditions used.
Comparison with Similar Compounds
Similar Compounds
1,3-Butadiene: A simple conjugated diene with similar reactivity.
Isoprene (2-methyl-1,3-butadiene): Another conjugated diene used in polymer synthesis.
Chloroprene (2-chloro-1,3-butadiene): A chlorinated diene with industrial applications.
Uniqueness
6-Chloro-4-methyldeca-2,5-diene is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
CAS No. |
66583-99-1 |
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Molecular Formula |
C11H19Cl |
Molecular Weight |
186.72 g/mol |
IUPAC Name |
6-chloro-4-methyldeca-2,5-diene |
InChI |
InChI=1S/C11H19Cl/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,9-10H,4,6,8H2,1-3H3 |
InChI Key |
QIDDZRSUFNLBHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=CC(C)C=CC)Cl |
Origin of Product |
United States |
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